3-Hydrazinyl-1,2-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62176-77-6 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,2-benzothiazol-3-ylhydrazine |
InChI |
InChI=1S/C7H7N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h1-4H,8H2,(H,9,10) |
InChI Key |
DCOLLAZCLKHACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinyl 1,2 Benzothiazole and Analogous Scaffolds
Direct Synthesis Routes to 3-Hydrazinyl-1,2-benzothiazole
Direct, one-pot syntheses for this compound are not commonly reported in the scientific literature. The construction of the 1,2-benzothiazole ring system, followed by the introduction of the hydrazinyl moiety at the 3-position, represents the most plausible and documented approach. The complexity of forming the N-N bond concurrently with the heterocyclic ring formation makes direct routes challenging.
Indirect Synthetic Pathways via Precursor Functionalization
The principal strategy for synthesizing this compound involves a two-stage process: first, the synthesis of a 1,2-benzothiazole ring with a suitable leaving group at the 3-position, and second, the nucleophilic substitution of this group with hydrazine (B178648).
A key precursor for this pathway is 3-chloro-1,2-benzisothiazole (B19369) . This intermediate can be synthesized from 1,2-benzisothiazolin-3-one by reacting it with a chlorinating agent. Modern methods have been developed to avoid hazardous reagents like phosgene (B1210022) or phosphorus oxychloride, instead utilizing alternatives such as bis(trichloromethyl) carbonate (triphosgene) in an organic solvent with a catalyst. google.com
Once 3-chloro-1,2-benzisothiazole is obtained, it can undergo nucleophilic aromatic substitution with hydrazine hydrate (B1144303). This reaction is analogous to the well-documented reaction of 3-chloro-1,2-benzisothiazole with other nucleophiles like piperazine. prepchem.comchemicalbook.com The reaction typically involves heating the chloro-precursor with an excess of hydrazine hydrate, often in a solvent like ethanol (B145695), to yield the desired this compound.
Table 1: Example of an Indirect Synthetic Route via a Chloro-Precursor
| Step | Reactants | Key Reagents/Solvents | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | 1,2-Benzisothiazolin-3-one | Bis(trichloromethyl) carbonate, Organic Amine Catalyst (e.g., Triethylamine), Xylene | 3-Chloro-1,2-benzisothiazole | This step avoids the use of highly toxic phosgene. google.com Reaction temperature is typically elevated (e.g., 85-130°C). google.com |
| 2 | 3-Chloro-1,2-benzisothiazole, Hydrazine hydrate | Ethanol (solvent) | This compound | This step is a nucleophilic substitution. The reaction conditions are based on analogous reactions with similar nucleophiles. chemicalbook.com |
Preparation of Related Hydrazinyl-Benzothiazole Isomers and Derivatives
The synthesis of the more common isomer, 2-hydrazinyl-1,3-benzothiazole, is extensively documented and provides valuable insights into the fundamental reactions involved in preparing such compounds.
Cyclization Reactions for Benzothiazole (B30560) Ring Formation
The formation of the 1,3-benzothiazole core is typically achieved through the cyclization of 2-aminothiophenol (B119425) with various carbon sources. ekb.eg Common methods include:
Condensation with Aldehydes: Reacting 2-aminothiophenol with aldehydes, often in the presence of an oxidizing agent or catalyst, is a widely used method. mdpi.com
Reaction with Carboxylic Acids or Derivatives: Acid chlorides or esters can react with 2-aminothiophenol to form an intermediate that subsequently cyclizes. wikipedia.org
Oxidative Cyclization of Thioamides: N-arylthioureas can undergo intramolecular oxidative coupling, catalyzed by transition metals like Ruthenium, to form 2-aminobenzothiazoles. nih.gov
In contrast, the 1,2-benzisothiazole (B1215175) core is often prepared from precursors like o-chlorobenzonitrile, which can be converted to o-mercaptobenzonitrile and then cyclized with chlorine. google.com
Introduction of the Hydrazinyl Group onto the Heterocyclic Core
The introduction of a hydrazinyl group is a key step and is generally accomplished by reacting a benzothiazole precursor with hydrazine hydrate. The nature of the precursor's substituent at the target position dictates the reaction conditions.
From 2-Aminobenzothiazoles: This is a common method referred to as "exchange amination." google.com The 2-aminobenzothiazole (B30445) is heated with hydrazine hydrate, often in a high-boiling solvent like ethylene (B1197577) glycol and in the presence of an acid catalyst (e.g., acetic acid or hydrazine monohydrochloride) to drive the reaction. google.comnih.gov
From 2-Mercaptobenzothiazoles: The thiol group can be displaced by hydrazine. This reaction involves refluxing 2-mercaptobenzothiazole (B37678) with hydrazine hydrate in a solvent such as ethanol. nih.govresearchgate.net
From 2-Chlorobenzothiazoles: The chloro group serves as an excellent leaving group and reacts readily with hydrazine hydrate, often in ethanol, to produce the corresponding 2-hydrazinobenzothiazole (B1674376) with high conversion rates. biorxiv.org
These methods, particularly the displacement of a chloro or amino group, provide a strong procedural basis for the synthesis of this compound from its respective precursors.
Modern Synthetic Approaches, Including Green Chemistry Principles
Recent advancements in chemical synthesis have emphasized the use of environmentally benign reagents and conditions. These principles have been applied to the synthesis of benzothiazole scaffolds.
Use of Safer Reagents: The synthesis of the 3-chloro-1,2-benzisothiazole precursor has been improved by replacing highly toxic and corrosive reagents like phosgene and phosphorus oxychloride with solid, easier-to-handle alternatives like bis(trichloromethyl) carbonate. google.com This significantly reduces safety risks and pollution. google.com
Aqueous Media: For the synthesis of some 2-substituted benzothiazoles, water has been successfully employed as a reaction medium, aligning with green chemistry goals. organic-chemistry.org Samarium triflate has been used as a reusable acid catalyst in aqueous media for the condensation of o-aminothiophenols and aldehydes. organic-chemistry.org
Catalyst-Free Reactions: Certain syntheses of benzothiazole derivatives have been achieved under metal-free conditions, for example, by condensing 2-aminothiophenol with isothiocyanate derivatives using NaI and NaCl in aqueous ethanol. ekb.eg
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing reaction time and side-product formation. For the synthesis of hydrazinyl-benzothiazoles and their precursors, several factors are key.
Temperature: The conversion of 1,2-benzisothiazolin-3-one to 3-chloro-1,2-benzisothiazole is sensitive to temperature, with yields varying significantly between 85°C and 130°C. google.com Similarly, the exchange amination of 2-aminobenzothiazoles requires high temperatures (e.g., 120-140°C) to proceed efficiently. google.com
Solvent: The choice of solvent is crucial. High-boiling polar solvents like ethylene glycol are often used to facilitate the displacement of amino groups with hydrazine. google.comnih.gov For other steps, solvents like xylene, chlorobenzene, or ethanol are selected based on reactant solubility and the required reaction temperature. google.combiorxiv.org
Catalyst: In the exchange amination reaction, the presence of an acid catalyst is vital for achieving good yields. google.com The synthesis of 3-chloro-1,2-benzisothiazole from its ketone precursor is also significantly influenced by the choice and amount of organic amine catalyst. google.com
Reactant Ratio: The molar ratio of reactants can be adjusted to drive the reaction to completion. For instance, in the synthesis of hydrazinyl derivatives, a molar excess of hydrazine hydrate is commonly used. google.comnih.gov
Table 2: Optimization of Reaction Parameters for 2-Hydrazinylbenzothiazole Synthesis (Exchange Amination)
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Ethylene Glycol | High boiling point (allows for reaction temperatures >120°C) and good solubility for reactants. | google.com |
| Catalyst | Acid (e.g., Acetic Acid, Hydrazine Hydrochloride) | Essential for facilitating the exchange of the amino group for the hydrazinyl group. Improves yield significantly compared to uncatalyzed reactions. | google.com |
| Temperature | 125-140°C | Higher temperatures are required to achieve a reasonable reaction rate and drive the equilibrium towards the product. | google.com |
| Hydrazine Ratio | Excess Hydrazine Hydrate (e.g., 3 equivalents) | Using an excess of the nucleophile helps to ensure complete conversion of the starting 2-aminobenzothiazole. | google.com |
By carefully controlling these conditions, chemists can develop efficient and high-yielding syntheses for this compound and its analogous scaffolds.
Reactivity and Derivatization Chemistry of 3 Hydrazinyl 1,2 Benzothiazole
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) attached to the 1,2-benzothiazole core at the 3-position is the primary site of chemical transformations. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, enabling it to react with a variety of electrophiles.
Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)
3-Hydrazinyl-1,2-benzothiazole readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones, commonly known as Schiff bases. ripublication.comnih.govuomustansiriyah.edu.iqresearchgate.net This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by a few drops of acid and can be carried out in solvents like ethanol (B145695). researchgate.net The resulting Schiff bases are valuable intermediates for the synthesis of other heterocyclic compounds and have been investigated for their biological activities. nih.govrsc.org
For instance, the reaction of 2-hydrazinyl-6-methylbenzothiazole with various substituted acetophenones yields a series of Schiff base derivatives. nih.gov Similarly, substituted anilines can be converted to the corresponding 2-hydrazinyl-1,3-benzothiazole derivatives, which then react with phenylethylidene compounds to form Schiff bases. ripublication.com
Table 1: Examples of Schiff Base Formation from this compound Derivatives
| This compound Derivative | Carbonyl Compound | Resulting Schiff Base | Reference |
| 2-Hydrazino-6-methylbenzothiazole | 3-Nitroacetophenone | 2-{(3”-nitrophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |
| 2-Hydrazino-6-methylbenzothiazole | 4-Bromoacetophenone | 2-{(4”-bromophenyl)-1’-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |
| 2-Hydrazinyl-4,6-dimethyl-1,3-benzothiazole | 1-Phenylethanone | 4,6-dimethyl-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-benzothiazole | ripublication.com |
| 2-Hydrazinobenzothiazole (B1674376) | p-Hydroxy Benzaldehyde | 2-(benzylidine) benzothiazole (B30560) hydrazone | uomustansiriyah.edu.iq |
Acylation and Sulfonylation Reactions
The nucleophilic hydrazine moiety of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically occur at the terminal nitrogen atom, leading to the formation of N-acyl and N-sulfonyl derivatives.
Acetylation of 2-hydrazinobenzothiazole with an equivalent amount of acetic anhydride (B1165640) in benzene (B151609) has been shown to yield 2-(N-acetylhydrazino)benzothiazole. chemicalpapers.com When an excess of acetic anhydride is used, 2-(N,N'-diacetylhydrazino)benzothiazole is formed. chemicalpapers.com Similarly, formylation with formic acid produces 2-(N-formylhydrazino)benzothiazole. chemicalpapers.com The reaction of 2-hydrazino-1,3-benzothiazole derivatives with phenyl isothiocyanate in acetone (B3395972) results in the formation of 1-phenyl-3-(2-hydrazino-1,3-substituted benzothiozolyl) thiocarbamide. troindia.in
Table 2: Acylation and Related Reactions of this compound Derivatives
| This compound Derivative | Reagent | Product | Reference |
| 2-Hydrazinobenzothiazole | Acetic Anhydride (1 equiv.) | 2-(N-acetylhydrazino)benzothiazole | chemicalpapers.com |
| 2-Hydrazinobenzothiazole | Acetic Anhydride (excess) | 2-(N,N'-diacetylhydrazino)benzothiazole | chemicalpapers.com |
| 2-Hydrazinobenzothiazole | Formic Acid | 2-(N-formylhydrazino)benzothiazole | chemicalpapers.com |
| 2-Hydrazino-1,3-benzothiazole | Phenyl isothiocyanate | 1-phenyl-3(2)-hydrazino-1,3-substituted benzothiozolyl thiocarbamide | troindia.in |
Cyclocondensation Reactions for Novel Heterocyclic Ring Systems
This compound serves as a key building block for the synthesis of various fused and non-fused heterocyclic ring systems through cyclocondensation reactions. These reactions involve the reaction of the hydrazine moiety with bifunctional electrophiles, leading to the formation of new rings.
Formation of Triazole Derivatives
Triazole rings can be synthesized from this compound through several routes. One common method involves the reaction with compounds containing a one-carbon unit, such as formic acid or carbon disulfide, followed by cyclization. For example, heating 4-bromo-6-ethoxy-2-hydrazino benzothiazole with formic acid, urea (B33335), or carbon disulfide in an alkaline medium leads to the formation of the corresponding 1,2,4-triazolo[3,4-b]-benzothiazole derivatives. tsijournals.com Another approach involves the condensation of 2-hydrazino-1,3-benzothiazoles with 1,3,4-oxadiazole (B1194373) derivatives in pyridine (B92270) to yield 4H-1,2,4-triazole derivatives. tandfonline.com The "click chemistry" approach, specifically the 1,3-dipolar cycloaddition between alkynes and azides, has also been utilized to synthesize 1,2,3-triazole derivatives linked to a benzothiazole core. nih.govnih.gov
Table 3: Synthesis of Triazole Derivatives from this compound Precursors
| This compound Derivative | Reagent(s) | Product | Reference |
| 4-Bromo-6-ethoxy-2-hydrazino benzothiazole | Formic Acid | 5-Bromo-7-ethoxy-1,2,4-triazolo[3,4-b]-benzothiazole | tsijournals.com |
| 4-Bromo-6-ethoxy-2-hydrazino benzothiazole | Urea | 5-Bromo-3-hydroxy-7-ethoxy-1,2,4-triazolo[3,4-b]-benzothiazole | tsijournals.com |
| 4-Bromo-6-ethoxy-2-hydrazino benzothiazole | Carbon Disulfide/Alkali | 5-Bromo-3-mercapto-7-ethoxy-1,2,4-triazolo[3,4-b]-benzothiazole | tsijournals.com |
| Substituted 2-hydrazino-1,3-benzothiazole | 2-(3-Pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 3-(3-Pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole | tandfonline.com |
| S-propargyl mercaptobenzothiazole | α-halo ester/amide, Sodium Azide (B81097), CuSO4/Sodium Ascorbate | 1,2,3-Triazole derivatives of benzothiazole | nih.gov |
Synthesis of Pyrazole and Oxadiazole Derivatives
Pyrazole derivatives can be synthesized by the cyclocondensation of this compound with 1,3-dicarbonyl compounds. For instance, the reaction of 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione in ethanol leads to the formation of a pyrazole-fused benzothiazole derivative. jbarbiomed.comwjpr.net This reaction proceeds through initial Schiff base formation followed by intramolecular cyclization and dehydration.
Oxadiazole derivatives are also accessible from this compound. A common synthetic strategy involves the acylation of the hydrazine followed by cyclodehydration. For example, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide can be reacted with carbon disulfide in the presence of sodium ethoxide to form a 1,3,4-oxadiazole ring. nih.govacs.org
Table 4: Synthesis of Pyrazole and Oxadiazole Derivatives
| Starting Material | Reagent(s) | Product Type | Resulting Heterocycle | Reference |
| 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine | Pentane-2,4-dione | Pyrazole | 7-Chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | jbarbiomed.com |
| 2-Hydrazinyl-4/6-substituted benzo[d]thiazole | 2-(Benzoyl/substituted benzoyl)-(1H)-indene-1,3(2H)-dione | Pyrazole | Fused hydroxypyrazolones | nih.gov |
| N-[2-(2-hydrazinyl-2-oxoethoxy) phenyl] acetamide (B32628) | Carbon Disulfide, Sodium Ethoxide | Oxadiazole | 1,3,4-Oxadiazole derivative | nih.gov |
| Hydrazide derivative of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Aromatic aldehydes | Oxadiazole | Schiff base derivatives of 1,3,4-oxadiazole | mdpi.com |
Construction of Fused Benzothiazole Architectures
This compound is a valuable synthon for constructing more complex fused heterocyclic systems. These reactions often involve intramolecular cyclization or intermolecular cyclocondensation followed by a subsequent ring-closing reaction.
One notable example is the synthesis of 1,2,4-triazolo[3,4-b]benzothiazoles. tsijournals.com This can be achieved by heating a 2-hydrazinylbenzothiazole derivative with a one-carbon synthon like formic acid or by the cyclization of an N-acetyl derivative with orthophosphoric acid. tsijournals.com Furthermore, treatment of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole with reagents like urea or carbon disulfide can lead to the formation of larger fused systems such as 1,2,4-triazolo[4',5':1,5]-1,2,4-triazolo[3,4-b]benzothiazoles. niscpr.res.in Reaction with aryl aldehydes can also yield fused triazolo-benzothiazole derivatives. niscpr.res.in
Table 5: Examples of Fused Benzothiazole Architectures
| Starting Material | Reagent(s) | Fused Ring System | Reference |
| 4-Bromo-6-ethoxy-2-hydrazino benzothiazole | Acetic Acid/Acetic Anhydride, then Orthophosphoric Acid | 5-Bromo-7-ethoxy-3-methyl-1,2,4-triazolo-[3,4-b]-benzothiazole | tsijournals.com |
| 3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole | Urea | 3'-Hydroxy-1,2,4-triazolo[4',5':1,5]-1,2,4-triazolo[3,4-b]benzothiazole | niscpr.res.in |
| 3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole | Carbon Disulfide | 3'-Mercapto-1,2,4-triazolo[4',5':1,5]-1,2,4-triazolo[3,4-b]benzothiazole | niscpr.res.in |
| 3-Hydrazino-1,2,4-triazolo[3,4-b]benzothiazole | Aryl Aldehydes | 3'-Aryl-1,2,4-triazolo[4',5':1,5]-1,2,4-triazolo[3,4-b]benzothiazoles | niscpr.res.in |
Electrophilic Substitutions on the Benzothiazole Ring System
The reactivity of the 1,2-benzothiazole ring system in electrophilic aromatic substitution is dictated by the electron-withdrawing nature of the fused isothiazole (B42339) ring. In the unsubstituted parent molecule, this deactivation directs incoming electrophiles primarily to the benzene portion of the bicycle. thieme-connect.de Experimental studies on 1,2-benzisothiazole (B1215175) show that electrophilic attack, such as nitration, typically yields a mixture of products substituted at the 5- and 7-positions. thieme-connect.de
The introduction of the 3-hydrazinyl (-NHNH₂) group significantly alters this reactivity profile. The hydrazinyl group is a potent activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring system, which can be donated into the aromatic π-system. As an ortho-, para-directing group, it is expected to activate the benzene ring and direct incoming electrophiles preferentially to the positions ortho and para to the isothiazole fusion, which corresponds to the C4 and C6 positions.
Given the strong directing effect of the hydrazinyl group, electrophilic substitution on this compound is predicted to favor substitution at the C4 position. This is due to the combined directing influence and the inherent reactivity of the 1,2-benzisothiazole nucleus, where position C4 is often susceptible to electrophilic attack. thieme-connect.de
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Major Predicted Product |
| Nitration | HNO₃ / H₂SO₄ | 3-Hydrazinyl-4-nitro-1,2-benzothiazole |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-3-hydrazinyl-1,2-benzothiazole |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-hydrazinyl-1,2-benzothiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the basic hydrazinyl group will be protonated. The resulting hydrazinium (B103819) group (-NHNH₃⁺) is deactivating and meta-directing, which would drastically alter the reaction's outcome, potentially leading to substitution at the C5 and C7 positions. Reaction conditions must therefore be carefully controlled to achieve the desired regioselectivity.
Oxidative Transformations of the Hydrazinyl Functionality
The hydrazinyl group of this compound is susceptible to a variety of oxidative transformations, providing a pathway to diverse functional groups and heterocyclic systems. While specific studies on the oxidation of this particular compound are limited, the reactivity can be inferred from the well-established chemistry of aryl and heterocyclic hydrazines.
Common oxidative transformations include:
Conversion to Diazonium Salts: Mild oxidation, for instance with nitrous acid (HONO), would likely convert the hydrazinyl group into an azide or, under different conditions, could lead to a diazonium salt. The resulting diazonium species would be a valuable intermediate for introducing a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br) via Sandmeyer-type reactions.
Formation of Fused Triazoles: Oxidative cyclization is a common reaction for hydrazinyl-substituted heterocycles. Treatment of this compound with reagents like carboxylic acids or their derivatives, followed by an oxidative step, could lead to the formation of a fused triazolo[4,3-b] thieme-connect.deCurrent time information in Bangalore, IN.benzothiazole system. This reaction creates a new five-membered triazole ring fused to the parent heterocycle.
Formation of Hydrazones: The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones. While not strictly an oxidation of the hydrazine itself, subsequent oxidation of the resulting hydrazone can lead to further transformations. For instance, oxidation of N-sulfonyl hydrazone derivatives of the related 1,2-benzisothiazole 1,1-dioxide system is a known route to N-sulfonyloxaziridines, which are powerful oxidizing agents themselves. acs.orgmdpi.com
Exploration of Regioselectivity and Stereochemistry in Derivatization
The derivatization of this compound presents significant challenges and interesting explorations in regioselectivity, not only at the exocyclic hydrazinyl group but also involving the heterocyclic ring itself.
Regioselectivity:
A key finding in the chemistry of this system is that the direct synthesis of this compound via nucleophilic substitution is not straightforward. Attempts to prepare 3-hydrazinyl-5-nitro-1,2-benzisothiazole by reacting either 3-chloro-5-nitro-1,2-benzisothiazole (B188900) or 3-methoxy-5-nitro-1,2-benzisothiazole with hydrazine did not yield the expected product. acs.orgubc.canih.gov Instead, these reactions led to deep-seated rearrangements.
The reaction with the 3-methoxy precursor resulted in a ring-opened hydrazonate product. acs.orgubc.ca
The reaction with the 3-chloro precursor led to a different rearrangement, forming a product where two 2,1-benzisothiazole units are bridged by a sulfur atom. acs.orgubc.canih.gov
These outcomes are rationalized by the initial nucleophilic attack of hydrazine occurring at positions other than C3, leading to the cleavage of the weak S-N bond in the isothiazole ring. acs.orgnih.gov The presence of a strong electron-withdrawing group (like the nitro group at C5) facilitates the formation of an intermediate Meisenheimer complex, which then directs these complex rearrangement pathways. acs.orgubc.canih.gov This demonstrates that the regioselectivity of reactions involving the 1,2-benzisothiazole core can be complex, with the ring system itself being susceptible to nucleophilic attack and subsequent rearrangement, competing with simple substitution at the C3 position.
When considering derivatization of the exocyclic hydrazinyl group, regioselectivity issues also arise. The hydrazinyl moiety has two nitrogen atoms, and acylation or alkylation could potentially occur at either the terminal (β) or the ring-attached (α) nitrogen. The terminal nitrogen is generally more nucleophilic and sterically accessible, making it the more likely site of reaction.
Table 2: Products from Attempted Synthesis of 3-Hydrazinyl-5-nitro-1,2-benzothiazole
| Starting Material | Reagent | Observed Product | Reaction Type | Reference |
| 3-Methoxy-5-nitro-1,2-benzisothiazole | Hydrazine | (Z)-Methyl-2-amino-5-nitrobenzohydrazonate | Ring-opening | acs.orgubc.ca |
| 3-Chloro-5-nitro-1,2-benzisothiazole | Hydrazine | 3,3'-Thiobis-5-nitro-2,1-benzisothiazole | Rearrangement | acs.orgubc.canih.gov |
Stereochemistry:
The exploration of stereochemistry in the derivatization of this compound would primarily involve reactions that create new stereocenters.
Formation of Diastereomers: Reaction of the hydrazinyl group with a chiral aldehyde or ketone would result in the formation of a pair of diastereomeric hydrazones.
Asymmetric Synthesis: If a derivatization reaction introduces a new chiral center, the product will be a racemic mixture unless a chiral reagent, catalyst, or auxiliary is used. For example, the reduction of a hydrazone derived from a prochiral ketone could, in principle, be performed enantioselectively using a chiral reducing agent to yield an optically active hydrazine derivative. While specific examples for this compound are not documented, catalytic asymmetric reactions are widely used in the synthesis of chiral heterocyclic compounds. thieme-connect.de
Structural Elucidation and Supramolecular Chemistry of 3 Hydrazinyl 1,2 Benzothiazole Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable tools for the detailed characterization of 3-hydrazinyl-1,2-benzothiazole derivatives, offering insights into their electronic and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in elucidating the molecular framework of these compounds. In the ¹H NMR spectrum of 3-hydrazino-1,2-benzisothiazole 1,1-dioxide, distinct signals for the hydrazine (B178648) protons are observed as two singlets at approximately δ 8.25 ppm (NH) and δ 4.90 ppm (NH₂), which suggests restricted rotation. The aromatic protons of the benzisothiazole ring typically appear as a multiplet in the range of δ 7.45–7.85 ppm. For other derivatives, the hydrazine proton environments are generally identified between δ 4.5–6.0 ppm, while the aromatic ring protons resonate between δ 7.0–8.5 ppm.
In the ¹³C NMR spectrum, the carbon atom attached to the hydrazine group (C3) is notably deshielded, appearing around δ 152.4 ppm due to conjugation. The carbons of the sulfonyl group are found at approximately δ 124.6 ppm (C1) and δ 128.3 ppm (C2).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound derivatives. Key vibrational modes include the N-H stretching frequencies of the hydrazine group, which are typically observed as broad bands in the regions of 3280–3350 cm⁻¹ (asymmetric) and 3150–3200 cm⁻¹ (symmetric). For other hydrazinyl-benzothiazole derivatives, N-H stretching vibrations are noted in the 3295-3312 cm⁻¹ range. The strong asymmetric and symmetric S=O stretches in the 1,1-dioxide derivatives are found at 1320–1350 cm⁻¹ and 1140–1160 cm⁻¹, respectively. Characteristic C-N stretching vibrations for the benzisothiazole ring are located at 1250–1280 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. process-insights.comlibretexts.org This non-destructive technique measures the absorption of ultraviolet and visible light, providing insights into the electronic and structural properties of the molecules. process-insights.com The UV region typically spans from 200 to 400 nanometers, while the visible region ranges from 400 to 700 nanometers. process-insights.com For some newly synthesized hydrazone derivatives of bexarotene, the maximum absorption wavelength (λmax) was recorded at 202 nm. mu-varna.bg In studies of Schiff bases derived from 2-aminobenzothiazole (B30445), strong absorbance bands corresponding to π-π* transitions were observed between 230-250 nm, with less intense n-π* transition bands at 328-347 nm. researchgate.net
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight of this compound derivatives. Techniques such as Electrospray Ionization (ESI-MS) or Chemical Ionization (CI-MS) are used to identify the molecular ion peaks. For instance, an allyloxy derivative showed a molecular ion peak at m/z 224 [M+H]⁺. In the mass spectra of 2-hydrazinobenzothiazole (B1674376) and its derivatives, the molecular ion often corresponds to the base peak. cdnsciencepub.com The fragmentation patterns can be complex, sometimes indicating the presence of tautomeric (hydrazone-hydrazine) mixtures. cdnsciencepub.com
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive information regarding the three-dimensional structure of these molecules in the solid state. Studies on related benzothiazole (B30560) derivatives reveal that the benzothiazole ring system is typically planar. nih.gov This planarity is a crucial factor in understanding the compound's electronic properties and how it interacts with other molecules.
Analysis of Intermolecular Interactions in the Solid State
The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces, with hydrogen bonding playing a particularly significant role.
Hydrogen Bonding Networks
Hydrogen bonding is a predominant intermolecular interaction in the crystal structures of this compound derivatives, primarily involving the hydrazinyl group. In the solid state of N'-(1,3-benzothiazol-2-yl)benzenesulfonohydrazide, the molecular packing is characterized by hydrazinyl-N—H⋯N(thiazolyl) and hydrazinyl-N—H⋯O(sulfonyl) hydrogen bonds. nih.gov The N—H⋯N(thiazolyl) hydrogen bonds can link molecules into dimeric aggregates. nih.govglobalauthorid.com
These dimers can be further assembled into more extensive structures. For example, hydrazinyl-N—H⋯O(sulfonyl) hydrogen bonds can form supramolecular chains. nih.govresearchgate.net In some cases, these interactions lead to the formation of undulating supramolecular layers. nih.gov These hydrogen-bonding motifs are critical in stabilizing the crystal structure. mdpi.com
Interactive Data Tables
Table 1: Spectroscopic Data for 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide
| Spectroscopic Technique | Feature | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR (DMSO-d₆) | NH proton | 8.25 (singlet) |
| NH₂ protons | 4.90 (singlet) | |
| Aromatic protons | 7.45–7.85 (multiplet) | |
| ¹³C NMR (DMSO-d₆) | C3 (hydrazine-attached) | 152.4 |
| C1 (sulfonyl) | 124.6 | |
| C2 (sulfonyl) | 128.3 | |
| IR | N-H stretch (asymmetric) | 3280–3350 |
| N-H stretch (symmetric) | 3150–3200 | |
| S=O stretch (asymmetric) | 1320–1350 | |
| S=O stretch (symmetric) | 1140–1160 | |
| C-N stretch | 1250–1280 |
Table 2: Crystallographic Data for a Representative N-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide Derivative nih.gov
| Parameter | Molecule A | Molecule B |
| Benzothiazole Ring RMS Deviation (Å) | 0.026 | 0.009 |
| Dihedral Angle (Benzothiazole/Phenyl) (°) | 28.3 (3) | 29.1 (3) |
| C—S—N—N Torsion Angle (°) | -56.2 (5) | -68.8 (5) |
Pi-Pi Stacking and Other Non-Covalent Interactions
A review of current scientific literature indicates a lack of specific studies focused on the pi-pi stacking and other non-covalent interactions within the crystal structure of this compound or its simple derivatives. While research on the isomeric 1,3-benzothiazole framework frequently details such interactions, including face-to-face offset π···π stacking, data pertaining solely to the 1,2-benzothiazole isomer is not presently available. Studies on related compounds like saccharin (B28170) salts have quantified intermolecular forces, primarily focusing on hydrogen bonding (e.g., C-H···O and N-H···O contacts) rather than significant pi-pi stacking motifs. researchgate.networdpress.com
Hirshfeld Surface Analysis and PIXEL Calculations for Crystal Packing Motifs
There are no published research articles that provide Hirshfeld surface analysis or PIXEL (Pixel-based Intermolecular Energy Calculations) for the specific compound this compound. These computational methods are powerful for quantifying and visualizing intermolecular interactions that govern crystal packing, including contributions from electrostatic, polarization, dispersion, and repulsion energies. While such analyses have been performed on various derivatives of the related 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) and extensively on the isomeric 1,3-benzothiazole systems, specific data for this compound remains absent from the scientific record. mdpi.comresearchgate.net For instance, Hirshfeld analyses on some saccharin derivatives highlight the prevalence of O⋯H/H⋯O contacts in their crystal packing. researchgate.net
Tautomeric Forms and Their Structural Implications
The structural chemistry of this compound derivatives is significantly influenced by tautomerism. The derivative 3-hydrazino-1,2-benzisothiazole 1,1-dioxide is a key example where this phenomenon has been studied. This compound can exist in two primary tautomeric forms: the hydrazine form and the iminic form.
The equilibrium between these tautomers is influenced by the solvent environment. Quantum chemical calculations (Density Functional Theory) indicate that the hydrazine tautomer is the more stable form, particularly in polar solvents. In contrast, the iminic tautomer , which results from a proton transfer from the terminal amino group (NH₂) to the adjacent nitrogen atom of the hydrazinyl moiety, is higher in energy.
The stability of the hydrazine tautomer is attributed to factors including resonance delocalization and the potential for intramolecular hydrogen bonding. Specifically, an N-H···O=S hydrogen bond with a calculated distance of 2.09 Å can form, creating a stable six-membered ring structure. Spectroscopic data from ¹H NMR in DMSO-d₆ shows distinct signals for the NH and NH₂ protons at δ 8.25 ppm and δ 4.90 ppm, respectively, which suggests restricted rotation around the C-N bond and is consistent with the hydrazine structure.
The relative stability of these tautomers has been quantified, as detailed in the table below.
| Tautomer | Relative Energy (ΔG, kcal/mol) | Favored in | Stabilizing Features |
|---|---|---|---|
| Hydrazine | 0.0 | Polar Solvents (e.g., DMSO, Water) | Intramolecular H-bond (N-H···O=S), Resonance |
| Iminic | +4.2 | Nonpolar Solvents (relative stability increases) | - |
Computational and Theoretical Investigations of 3 Hydrazinyl 1,2 Benzothiazole
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. researchgate.net DFT methods are widely used to investigate the structural, electronic, and spectroscopic properties of benzothiazole (B30560) derivatives. researchgate.netscirp.org The B3LYP functional is a popular choice for these studies, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p) to provide reliable results. researchgate.netscirp.org
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. wuxibiology.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comniscpr.res.in
In studies of related benzothiazole derivatives, the HOMO is often localized over the benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. niscpr.res.in For instance, in 2-(2-ethylaminothiazol-5-oyl)benzothiazole, the HOMO is primarily on the benzothiazole ring, and the LUMO is on the thiazole (B1198619) ring. niscpr.res.in The HOMO-LUMO energy gap is a key parameter in understanding the intramolecular charge transfer (ICT) characteristics of these molecules. niscpr.res.in
Table 1: Calculated Electronic Properties of a Representative Benzothiazole Derivative (2-SCH3_BTH) using DFT
| Parameter | Value (eV) |
| HOMO Energy | -0.2393 |
| LUMO Energy | -0.0552 |
| HOMO-LUMO Gap (ΔE) | 0.1841 |
| Data derived from a study on 2-substituted benzothiazoles. scirp.org |
DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netscience.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, aids in the assignment of vibrational modes to specific functional groups. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.netnih.gov
For hydrazinyl-benzothiazole derivatives, characteristic vibrational modes include N-H stretching of the hydrazine (B178648) group, typically observed in the range of 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are generally found around 3040-3089 cm⁻¹, while C=N stretching of the thiazole ring appears in the 1591-1630 cm⁻¹ region. nih.govjyoungpharm.org The C-S stretching modes are typically observed at lower wavenumbers, around 670-689 cm⁻¹. niscpr.res.injyoungpharm.org
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Hydrazone Derivative (HYDZ-2)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |
| N-H stretching | 3295 | - |
| C-H aromatic stretching | 3089 | 3087 |
| C=N-N stretching | 1593 | 1595 |
| C-N stretching | 1268 | 1265 |
| N-N stretching | 1150 | 1148 |
| N-H bending | 627 | 625 |
| Data from a study on heterocyclic hydrazones, where HYDZ-2 contains a hydrazone group attached to a heterocyclic system. nih.gov A scaling factor of 0.9614 was used. nih.gov |
Topological Studies for Bonding Characterization (e.g., ELF, LOL, RDG)
Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions within a molecule. researchgate.net Techniques such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and quantify these interactions. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses help in identifying regions of high electron localization, which correspond to chemical bonds and lone pairs. These methods provide a visual representation of the bonding patterns within the molecule. researchgate.net
Reduced Density Gradient (RDG): RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net
Studies on related benzothiazole derivatives have utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular interactions in the crystalline state. mdpi.comiucr.org These analyses have revealed the importance of N-H···N and N-H···O hydrogen bonds, as well as π-π stacking interactions, in the supramolecular assembly of these compounds. iucr.orgiucr.org For 3-Hydrazinyl-1,2-benzothiazole, such analyses would be crucial in understanding its crystal packing and the nature of its intermolecular forces.
Solvation Effects and Solvent Polarity Investigations
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. kit.edu Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the electronic structure and properties of a solute. mdpi.comresearchgate.net These studies can predict how solvent polarity affects molecular stability, conformational equilibrium, and spectroscopic properties. kit.edumdpi.com
For benzothiazole derivatives, it has been shown that the polarity of the solvent can impact their absorption spectra and the stability of different conformers. mdpi.comresearchgate.net DFT calculations combined with the PCM model have been used to investigate these effects in various solvents like ethanol (B145695), acetone (B3395972), and DMSO. mdpi.com Such studies are essential for understanding the behavior of this compound in solution, which is relevant for many of its potential applications.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. biointerfaceresearch.comresearchgate.net By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the potential energy surface and identify the most stable conformations. biointerfaceresearch.com
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational tools used in drug discovery to predict the binding affinity and orientation of a small molecule within the active site of a biological target. jyoungpharm.orgresearchgate.net These methods are widely used to identify potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comnih.gov
Numerous studies have reported the molecular docking of benzothiazole derivatives against a variety of biological targets, including enzymes and receptors implicated in diseases such as cancer, microbial infections, and inflammation. jyoungpharm.orgresearchgate.netmdpi.comnih.govbohrium.comresearchgate.netresearchgate.net For example, derivatives of 2-hydrazinyl-benzothiazole have been docked into the active sites of enzymes like lanosterol (B1674476) 14α-demethylase from Candida albicans to rationalize their antifungal activity. mdpi.com The results of these studies often show that the benzothiazole core and its substituents form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. researchgate.netmdpi.com
Table 3: Representative Molecular Docking Results for a Benzothiazole Derivative (Compound 3C) Against Anti-inflammatory Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) |
| 1EQG | -10.41 |
| 1CX2 | -9.20 |
| Data from a study on benzothiazole-containing benzohydrazide (B10538) derivatives. jyoungpharm.org |
Prediction of Receptor Binding Affinities and Interactions
There are no available research findings or predictive data from computational models detailing the receptor binding affinities and specific molecular interactions of this compound.
Enzyme Inhibition Profiling Through Computational Modeling
There are no available research findings from computational modeling to create a profile of the enzyme inhibition potential of this compound.
Mechanistic Insights into Biological Activities of Hydrazinyl 1,2 Benzothiazole Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Response Optimization
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological response of a lead compound. By systematically modifying the chemical structure of hydrazinyl-1,2-benzothiazole derivatives, researchers can deduce the influence of various structural features on their biological efficacy.
Influence of Substituents on Activity Profiles
The nature and position of substituents on the benzothiazole (B30560) ring system or associated phenyl rings can dramatically alter the biological activity of the molecule. The electronic and lipophilic properties of these substituents play a significant role in target binding and pharmacokinetic profiles.
Research on the broader class of benzothiazole and hydrazinyl-thiazole derivatives has shown that specific substitutions are key to enhancing antimicrobial activity. Electron-withdrawing groups, such as nitro and halogen atoms (e.g., chloro, fluoro), on the benzothiazole or an attached phenyl ring have been found to enhance antimicrobial potency. nih.gov For instance, the presence of a chloro group at the 5th position of a benzothiazole ring was shown to increase antibacterial activity. nih.gov Similarly, diarylurea derivatives of benzothiazole demonstrated that a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety resulted in high antimicrobial activity against Staphylococcus aureus. mdpi.com
Conversely, for antifungal applications, lipophilic and electron-donating substituents can be more favorable. In studies on related hydrazinyl-thiazole derivatives, the presence of a methyl group (–CH3), which is both lipophilic and electron-donating, was correlated with increased inhibitory activity against Candida strains. nih.gov This suggests that hydrophobic features can improve the compound's ability to penetrate the fungal cell membrane. nih.gov The scavenging activity of some hydrazine-thiazoles has been related to the N-H group in the hydrazine (B178648) moiety, which can donate a hydrogen atom. researchgate.net
| Substituent Type | Position | Effect on Activity | Rationale |
| Electron-Withdrawing | Benzothiazole or Phenyl Ring | Increased Antimicrobial/Antibacterial Activity nih.govnih.gov | Enhances binding interactions with bacterial targets. |
| Chloro (-Cl) | 5-position of benzothiazole | Increased Antibacterial Activity nih.gov | Specific electronic influence on the heterocyclic core. |
| Nitro (-NO2) | Phenyl Ring | Improved Antibacterial Action nih.gov | Favorable electronic properties for target engagement. |
| Electron-Donating | Phenyl Ring | Increased Antifungal Activity nih.gov | Enhances lipophilicity, aiding fungal cell membrane penetration. |
| Methyl (-CH3) | Phenyl Ring | Increased Antifungal Activity nih.gov | Provides hydrophobic character. |
Positional Isomerism Effects on Biological Target Engagement
The specific arrangement of atoms and functional groups, known as positional isomerism, can have a profound impact on how a molecule interacts with its biological target. Even subtle changes in the position of a substituent can alter the molecule's three-dimensional shape, electronic distribution, and ability to form key interactions within a binding site.
Studies on benzothiazole derivatives have highlighted the importance of isomerism. For example, in a series of N-(Benzo[d]thiazol-2-yl)-nitrobenzamides, the position of the nitro group (ortho, meta, or para) induced significant changes in the dihedral angle between the benzothiazole and phenyl rings. mdpi.com The ortho-substituted compound displayed a more distorted geometry due to steric hindrance, which can directly affect how the molecule fits into a target protein's active site. mdpi.com
In other research on oxazolidinone derivatives featuring a benzothiazole pendant, a linearly attached benzotriazole (B28993) derivative showed greater antibacterial potency compared to an angularly attached one, directly demonstrating that the point of connection between heterocyclic systems influences biological activity. nih.gov Furthermore, studies on fluorinated hydrazinylthiazole derivatives revealed that the position of a trifluoromethyl group (at position 2, 3, or 4) influenced the compound's antiglycation potential, with compounds having the same substituent at different positions showing comparable activity. nih.gov These findings underscore that the spatial orientation and connectivity of different parts of the molecule are critical for effective engagement with biological targets.
Antimicrobial Activity Mechanisms (in vitro)
Hydrazinyl-1,2-benzothiazole derivatives have been investigated for their potential as antimicrobial agents. Their mechanism of action often involves the inhibition of essential cellular processes in bacteria, fungi, and mycobacteria.
Antibacterial Efficacy and Proposed Cellular Targets Against Bacterial Strains
The benzothiazole scaffold is a versatile pharmacophore that can interact with numerous bacterial targets, leading to a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial action of benzothiazole derivatives has been attributed to their ability to inhibit enzymes crucial for fundamental cellular processes. researchgate.net
One of the primary proposed targets is DNA gyrase , a type II topoisomerase that is essential for bacterial DNA replication. nih.govresearchgate.netnih.gov Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death. Another key target is the MurB enzyme (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase), which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Other identified targets for benzothiazole derivatives include dihydropteroate (B1496061) synthase, dihydrofolate reductase, and dihydroorotase, which are all involved in essential metabolic pathways. nih.govnih.gov
| Bacterial Strain | Derivative Type | MIC (μg/mL) | Proposed Cellular Target | Reference |
| S. aureus | Benzothiazole-thiazole hybrid | 3.90 | DNA Gyrase | nih.gov |
| E. coli | Thiazolidin-4-one derivative of benzothiazole | 90-180 | MurB Enzyme | nih.gov |
| E. coli | Benzothiazole derivative | 25-100 | Dihydroorotase | nih.gov |
| P. aeruginosa | Thiazolidin-4-one derivative of benzothiazole | 90-180 | MurB Enzyme | nih.gov |
| L. monocytogenes | Thiazolidinone derivative of benzothiazole | 100-250 | Not specified | nih.gov |
Antifungal Efficacy and Proposed Cellular Targets Against Fungal Strains
The antifungal activity of hydrazinyl-thiazole and benzothiazole derivatives is often linked to the disruption of the fungal cell membrane's integrity. The primary molecular target identified for these compounds is lanosterol (B1674476) 14α-demethylase (CYP51) . nih.govnih.govresearchgate.net This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and function.
By inhibiting CYP51, these derivatives prevent the synthesis of ergosterol, leading to the accumulation of toxic methylated sterol precursors. nih.gov This disruption of the cell membrane structure results in increased permeability and the eventual death of the fungal cell. The presence of a hydrazine or hydrazone moiety at the C2 position of the thiazole (B1198619) ring has been reported to improve the affinity for the fungal enzyme and enhance anti-Candida activity. nih.gov
| Fungal Strain | Derivative Type | MIC (μg/mL) | Proposed Cellular Target | Reference |
| C. albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole | 3.9 | Lanosterol 14α-demethylase (CYP51) | nih.govresearchgate.net |
| C. auris | Thiazolylhydrazone derivative | 15.6 | Not specified | mdpi.com |
| C. neoformans | Thiazolylhydrazone derivative | 3.9 | Not specified | mdpi.com |
| A. niger | Benzothiazole derivative | >200 | Not specified | nih.gov |
Antitubercular Activity and Molecular Mechanisms of Action
Derivatives of benzothiazole have emerged as a promising class of compounds in the search for new antitubercular agents, showing activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov The mechanism of action for many of these compounds involves the inhibition of enzymes essential for the synthesis of the unique mycobacterial cell wall.
A significant molecular target for benzothiazole derivatives is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . nih.govrsc.org This enzyme is involved in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), a crucial precursor for arabinan, which is a major component of the mycobacterial cell wall complex. Inhibition of DprE1 disrupts the cell wall biosynthesis, leading to cell lysis. Some benzothiazole-pyrimidine hybrids have shown high selectivity for DprE1. nih.gov Other research suggests that, similar to the first-line drug isoniazid, some derivatives may inhibit InhA , an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, another critical component of the mycobacterial cell wall. mdpi.com
| M. tuberculosis Strain | Derivative Type | MIC (μg/mL) | Proposed Cellular Target | Reference |
| H37Rv (drug-sensitive) | Benzothiazole carbohydrazide | 1.6-25 | Not specified | researchgate.net |
| ATCC 25177 (drug-sensitive) | Pyrimidine-tethered benzothiazole | 0.24-0.98 | Not specified | nih.gov |
| MDR (multi-drug resistant) | Pyrimidine-tethered benzothiazole | 0.98-62.5 | Not specified | nih.gov |
| XDR (extensively drug-resistant) | Pyrimidine-tethered benzothiazole | 3.9-62.5 | Not specified | nih.gov |
| H37Rv (drug-sensitive) | Benzothiazole-thiazole hybrid | 3.90 | DNA Gyrase | nih.gov |
Anticancer Activity Mechanisms (in vitro, cell-line based studies)
Hydrazinyl-1,2-benzothiazole derivatives have demonstrated notable potential as anticancer agents, primarily through mechanisms involving cytotoxicity, induction of apoptosis, and modulation of cancer cell proliferation.
Cytotoxicity in Cancer Cell Lines and Induction of Apoptotic Pathways
A significant body of research highlights the cytotoxic effects of hydrazinyl-1,2-benzothiazole derivatives against a range of human cancer cell lines. For instance, certain benzothiazole-hydrazone derivatives have shown considerable cytotoxic activity. The mechanism of cell death is often attributed to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
Studies on related benzothiazole structures have revealed that these compounds can trigger apoptosis through various cellular pathways. For example, some derivatives have been shown to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G, coupled with a decrease in the anti-apoptotic protein Bcl-2, has been observed, suggesting the involvement of the intrinsic mitochondrial pathway of apoptosis. ukrbiochemjournal.org Some substituted pyridine-based benzothiazole derivatives have also been reported to induce apoptosis in a concentration-dependent manner in HepG2 cells. nih.gov
The cytotoxic efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, a hydrazine-based benzothiazole derivative exhibited IC50 values of 2.41 µM and 4.31 µM against HeLa and COS-7 cell lines, respectively. nih.gov Another study on pyrazole-benzothiazole derivatives containing an aminoguanidine (B1677879) unit reported potent in vitro anti-proliferative activity against several cancer cell lines, with IC50 values as low as 2.23 µM against MCF-7 cells. nih.gov
Table 1: Cytotoxicity of Selected Hydrazinyl-1,2-benzothiazole Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazine based benzothiazole 11 | HeLa | 2.41 | nih.gov |
| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 | 2.41 | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MCF-7 | 2.23 | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | HepG2 | 3.75 | nih.gov |
| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | SMMC-7721 | 2.31 | nih.gov |
| Substituted bromopyridine acetamide (B32628) benzothiazole derivative 29 | SKRB-3 | 0.0012 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SW620 | 0.0043 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 | 0.044 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | HepG2 | 0.048 | nih.gov |
Modulation of Cancer Cell Growth and Viability
Beyond inducing apoptosis, hydrazinyl-1,2-benzothiazole derivatives can also modulate cancer cell growth and viability through other mechanisms. Some studies on related thiazole derivatives suggest that these compounds can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For example, a 3-nitrophenylthiazolyl derivative was found to cause cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com
Furthermore, the inhibition of specific enzymes crucial for cancer cell survival and proliferation is another key mechanism. Some benzothiazole derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). rsc.orgelsevierpure.com Molecular docking studies have shown a good binding affinity of certain benzothiazole-1,2,3-triazole hybrids towards the EGFR active site, suggesting their potential as targeted anticancer agents. rsc.org The inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, has also been reported for some hydrazinyl-thiazole derivatives. mdpi.comresearchgate.net
Anti-inflammatory and Analgesic Mechanisms (in vitro/in vivo mechanistic studies)
While specific studies on 3-hydrazinyl-1,2-benzothiazole are limited, research on the broader class of 1,2-benzothiazine derivatives provides insights into their potential anti-inflammatory and analgesic mechanisms.
Modulation of Pro-inflammatory Cytokine Levels (e.g., IL-6, TNF-α)
The overproduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is a hallmark of many inflammatory conditions. researchgate.netmdpi.comnih.gov Some novel 1,2-benzothiazine derivatives have been shown to modulate the expression of these cytokines in inflamed cells. mdpi.comnih.gov In vitro assays have demonstrated that these compounds can reduce the mRNA expression of TNF-α and IL-6, suggesting a transcriptional regulatory mechanism. mdpi.com
Inhibition of Enzymes Relevant to Inflammation (e.g., COX-2, MMPs)
A primary mechanism for the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Studies on tricyclic 1,2-benzothiazine derivatives have shown preferential inhibition of COX-2 over COX-1. mdpi.com This selectivity is considered advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of COX enzymes. mdpi.com
Matrix metalloproteinases (MMPs) are another class of enzymes implicated in inflammation and tissue remodeling. mdpi.comresearchgate.net Some novel thiazole derivatives have been evaluated for their ability to inhibit MMP-2 and MMP-8. rsc.org The inhibition of these enzymes can contribute to the anti-inflammatory effects by preventing the breakdown of the extracellular matrix and modulating inflammatory cell migration.
Other Reported Biological Activities (Mechanistic Aspects)
In addition to their anticancer and anti-inflammatory properties, hydrazinyl-1,2-benzothiazole and related benzothiazole derivatives exhibit a range of other biological activities.
Antimicrobial Activity: Hydrazone derivatives of 1,2-benzisothiazole (B1215175) have demonstrated good antibacterial activity, particularly against Gram-positive bacteria, and some are also active against yeasts. nih.gov The mechanism of antibacterial action for the broader class of benzothiazole derivatives can involve the inhibition of essential bacterial enzymes.
Antiviral Activity: Benzothiazole derivatives have been investigated for their antiviral potential against a variety of viruses. researchgate.net While the precise mechanisms for hydrazinyl-1,2-benzothiazole derivatives are not extensively detailed, related compounds are known to target viral enzymes and processes.
Antileishmanial Activity: A series of benzothiazole derivatives with an aromatic hydrazone moiety has been identified as a new class of antileishmanial compounds. Mechanistic studies suggest that their activity may be linked to mitochondrial dysfunction in the Leishmania parasite. nih.gov
Anticonvulsant Mechanisms of Action
The anticonvulsant effects of hydrazinyl-1,2-benzothiazole derivatives are attributed to their interaction with key components of the central nervous system that regulate neuronal excitability. The primary mechanisms identified involve the modulation of the GABAergic inhibitory system and the blockade of voltage-gated sodium channels.
A crucial target in the GABAergic system is the enzyme γ-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govdovepress.com By inhibiting GABA-AT, these compounds can increase the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability that leads to seizures. nih.govdovepress.com In one study, a series of novel benzothiazole hydrazine carboxamide derivatives were synthesized and evaluated for their in vitro GABA-AT inhibitory potential. nih.gov One of the most potent compounds, a thiazolidin-4-one derivative with a 2,4-dichloro substituent (designated 5c), exhibited an IC50 value of 15.26 μM, showing significantly better activity than the standard drug vigabatrin (B1682217) (IC50 39.72 μM). nih.gov This suggests that inhibition of GABA-AT is a key mechanism for the anticonvulsant activity of this class of compounds. nih.gov
Another significant mechanism is the blockade of voltage-gated sodium channels (Nav channels). nih.gov These channels are essential for the initiation and propagation of action potentials. During a seizure, neurons fire at a high frequency. Many anticonvulsant drugs work by preferentially binding to and stabilizing the inactivated state of Nav channels, a mechanism known as voltage-dependent block. nih.govepilepsysociety.org.uk This action reduces the number of available channels that can open, thereby suppressing sustained high-frequency firing of neurons without affecting normal low-frequency transmission. Benzothiazole derivatives, such as riluzole, have been shown to be potent blockers of Nav channels, preferentially binding to the inactivated state of the channel to exert their neuroprotective and anticonvulsant effects. nih.gov Preliminary screening of various benzothiazole derivatives in maximal electroshock seizure (MES) models, which is predictive of efficacy against generalized tonic-clonic seizures, has indicated an ability to prevent seizure spread, a hallmark of drugs that act on sodium channels. nih.govresearchgate.net
Pharmacophore models developed for these derivatives highlight common structural features essential for anticonvulsant activity: a hydrophobic aryl ring, a hydrogen-bonding domain (often an NH-C=O group), and an electron donor atom, which facilitate binding to these molecular targets. nih.gov
Anthelmintic Efficacy and Biological Pathways
The anthelmintic action of benzothiazole derivatives is mechanistically similar to that of the well-established benzimidazole (B57391) class of anthelmintics. nih.gov The primary mode of action involves the disruption of the parasite's cellular integrity and energy metabolism by targeting the protein tubulin. msdvetmanual.comslideshare.net
Parasitic helminths rely on microtubules for essential cellular functions, including cell division, maintenance of cell shape, and intracellular transport of nutrients. msdvetmanual.com Microtubules are polymers of the protein tubulin. Benzothiazole and benzimidazole anthelmintics exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit. nih.govslideshare.net This binding event inhibits the polymerization of tubulin into functional microtubules, leading to the depolymerization of existing microtubule structures. msdvetmanual.comslideshare.net
The disruption of the microtubular cytoskeleton has profound and fatal consequences for the parasite. A key effect is the impairment of nutrient uptake. For example, studies on the anthelmintic benzothiazole, tioxidazole, demonstrated that its action against the tapeworm Hymenolepis diminuta was associated with a significant decrease in the absorption and metabolism of exogenous glucose. nih.gov The loss of cytoplasmic microtubules, particularly in the intestinal cells of nematodes or the tegumental cells of cestodes, prevents the absorption of glucose, which is the primary energy source for many helminths. nih.govscops.org.uk
This leads to a rapid depletion of the parasite's glycogen (B147801) reserves, its main form of stored energy. nih.govslideshare.net The inability to generate sufficient adenosine (B11128) triphosphate (ATP) through glycolysis ultimately results in the immobilization, starvation, and death of the parasite, which is then expelled from the host. msdvetmanual.comslideshare.net The selective toxicity of these compounds arises from their much higher binding affinity for parasite β-tubulin compared to the mammalian homologue. msdvetmanual.com
Antioxidant Properties and Radical Scavenging Mechanisms
Many hydrazinyl-1,2-benzothiazole derivatives and related hydrazone structures exhibit potent antioxidant activity. This activity is primarily due to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating the damaging radical chain reactions associated with oxidative stress. niscair.res.innih.gov The efficacy of these compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. mdpi.compensoft.net
Several studies have reported significant radical scavenging potential, with some derivatives showing activity comparable or superior to standard antioxidants like ascorbic acid and Trolox. niscair.res.inmdpi.com For instance, a catechol hydrazinyl-thiazole (CHT) derivative demonstrated an IC50 value against the DPPH radical that was 3.28-fold lower than Trolox and 4.94-fold lower than ascorbic acid, indicating substantially higher potency. mdpi.com
| Compound Class | Assay | IC50 (µM) Range | Reference Standard (IC50 µM) |
| Hydrazinyl Thiazole Substituted Chromones | DPPH | 0.09 - 2.233 | Ascorbic Acid (0.33) |
| Hydrazinyl Thiazole Substituted Chromones | ABTS | 0.584 - 3.738 | Ascorbic Acid (0.53) |
| Hydrazinyl Thiazolyl Coumarins | DPPH | 16 - 85 | Quercetin (~20-30) |
| Benzothiazol-2-yl-hydrazone derivatives | DPPH | > Ascorbic Acid | Ascorbic Acid |
| Catechol Hydrazinyl-Thiazole (CHT) | DPPH | ~5.9 | Trolox (19.4), Ascorbic Acid (29.2) |
This table is interactive. Data synthesized from multiple sources. niscair.res.inmdpi.comnih.govnih.govresearchgate.net
The underlying radical scavenging mechanisms have been investigated through computational and theoretical studies. nih.gov Three primary pathways are proposed for hydrazone-containing antioxidants:
Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the antioxidant donates a hydrogen atom to a free radical, neutralizing it. The N-H bond of the hydrazinyl group is often the primary site for this donation due to its relatively lower bond dissociation enthalpy. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant molecule donates an electron to the free radical, forming a radical cation. In the second step, this radical cation releases a proton to fully neutralize the species. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. The antioxidant first deprotonates to form an anion. This anion then donates an electron to the free radical. The SPLET mechanism is particularly significant in polar solvents. nih.govnih.gov
Detailed Enzyme Inhibition Studies
Derivatives of hydrazinyl-1,2-benzothiazole have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate diverse physiological and pathological processes. While specific studies targeting insulysin were not prominent in the reviewed literature, extensive research has been conducted on their inhibition of carbonic anhydrases and other enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govrsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some types of cancer. nih.govrsc.org
Several studies have shown that benzothiazole derivatives can be effective inhibitors of various human (h) CA isoforms. In one comprehensive study, novel benzothiazole derivatives incorporating amino acid moieties were synthesized and tested against four human isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.gov The compounds displayed significant inhibitory activity, with inhibition constants (Ki) in the micromolar range. The inhibition was particularly effective against the hCA II and hCA V isoforms. nih.govnih.govresearchgate.net
| Compound Class | hCA I (Ki µM) | hCA II (Ki µM) | hCA V (Ki µM) | hCA XIII (Ki µM) |
| Amino acid-benzothiazole conjugates | >100 | 11.8 - 88.1 | 2.9 - 55.4 | 15.5 - >100 |
| Acetazolamide (Standard Inhibitor) | 0.25 | 0.012 | 0.058 | 0.021 |
This table is interactive. Data represents the range of inhibition constants (Ki) for a series of synthesized compounds. nih.govnih.govresearchgate.net
The mechanism of inhibition typically involves the coordination of the inhibitor molecule to the Zn2+ ion located in the active site of the enzyme, displacing or interfering with the binding of a key water molecule involved in the catalytic cycle. rsc.org
Other Enzyme Inhibition
Beyond carbonic anhydrase, these heterocyclic scaffolds have shown inhibitory activity against other significant enzymes:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Thiazolylhydrazone derivatives have been identified as potent inhibitors of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. Some derivatives have shown IC50 values in the low micromolar range, with molecular docking studies suggesting they can act as dual-binding site inhibitors. mdpi.com
Monoamine Oxidase (MAO): Derivatives of 2,1-benzothiazine hydrazone have been investigated as inhibitors of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like serotonin (B10506) and dopamine. researchgate.net Potent inhibitors were identified with IC50 values in the low micromolar range, suggesting potential applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease. researchgate.net
α-Amylase and α-Glucosidase: Hydrazine-clubbed thiazole derivatives have demonstrated nanomolar to micromolar inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govnih.gov Inhibition of these enzymes can lower postprandial blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes. nih.gov
These findings underscore the versatility of the hydrazinyl-1,2-benzothiazole core structure, which can be modified to achieve potent and selective inhibition against a wide array of enzymatic targets.
Advanced Applications and Materials Science Contributions of Hydrazinyl 1,2 Benzothiazole Derivatives
Utilization in Optical Materials and Fluorescent Dye Chemistry
The 1,3-benzothiazolyl framework is a key component in compounds studied for their applications in optical materials. researchgate.net Derivatives such as hydrazonylsulfones and their iminotautomers have been investigated for their optical and fluorescent properties. researchgate.netnih.gov The inherent fluorescence of the benzothiazole (B30560) core can be modulated by the introduction of a hydrazinyl group and its subsequent derivatization.
Theoretical studies on benzothiazole-based fluorescent probes have provided insights into their photophysical properties. For instance, research on derivatives of 2-(4-Acetoxy-3-benzothiazole-2-yl-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester designed for hydrazine (B178648) detection has explored the influence of substituents on their excited-state intramolecular proton transfer (ESIPT) behavior. nih.gov The introduction of a cyano group in one derivative, HPP4, resulted in a large Stokes shift of 201 nm, a desirable property for fluorescent probes to minimize self-absorption and improve detection sensitivity. nih.gov Such studies provide a theoretical basis for designing new benzothiazole-based dyes with superior performance. nih.gov
The hydrazinyl moiety itself is often a key functional group in the synthesis of hydrazone derivatives, which are widely recognized for their fluorescent properties and applications as sensors. nih.gov These compounds form the basis for developing advanced optical materials with tailored absorption and emission characteristics.
Role in Catalysis as Ligands or Organocatalysts
The nitrogen atoms within the benzothiazole ring and the hydrazinyl group make these derivatives suitable candidates for use as ligands in coordination chemistry. researchgate.net By coordinating with various metal ions, they can form metal complexes that may exhibit enhanced catalytic activity. researchgate.net
In the realm of organocatalysis, hydrazinyl-thiazole derivatives have been synthesized using novel catalytic methods. For example, graphene oxide has been employed as an efficient catalyst for the one-pot, three-component synthesis of a range of 2,4-disubstituted hydrazinyl thiazole (B1198619) scaffolds. researchgate.net This reaction proceeds at room temperature in ethanol (B145695), highlighting an eco-friendly approach to generating these valuable compounds. researchgate.net Another study utilized a chitosan-grafted poly(vinylpyridine) as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives, demonstrating the versatility of these compounds in green chemistry applications. researchgate.net The development of such catalytic systems is crucial for the sustainable synthesis of complex heterocyclic molecules.
Applications in Analytical Chemistry as Specific Reagents or Probes
A significant application of hydrazinyl-1,2-benzothiazole derivatives is in the field of analytical chemistry, particularly as fluorescent probes for the detection of specific analytes. The high toxicity and widespread industrial use of hydrazine (N₂H₄) necessitate sensitive and selective detection methods. rsc.org Benzothiazole-based fluorescent probes have been developed to meet this need, often exhibiting a "turn-on" fluorescence response upon reaction with hydrazine. nih.govbohrium.com
These probes are designed with recognition sites that react specifically with hydrazine. For example, a benzothiazole-conjugated methyldicyanovinyl coumarin (B35378) probe demonstrated a 700-fold increase in fluorescence intensity within one minute of reacting with hydrazine. nih.gov The reaction involves a hydrazine-induced lactone ring-opening followed by the cleavage of the dicyanovinyl group, resulting in a large Stokes shift (140 nm) and a high fluorescence quantum yield (0.67). nih.gov Similarly, other probes incorporating benzothiazole and benzoindole moieties have been developed for detecting hydrazine in diverse matrices like water, soil, and food samples. rsc.org
The performance of these probes is characterized by high selectivity and low detection limits, often in the nanomolar range. nih.govresearchgate.net This makes them highly effective for environmental monitoring and biological imaging. nih.govresearchgate.net
| Probe Name/Type | Analyte | Detection Limit | Key Features |
| BTC (Benzothiazole conjugated methyldicyanovinyl coumarin) | Hydrazine | 1.7 nM | Rapid response (<1 min), 700-fold fluorescence enhancement, large Stokes shift (140 nm). nih.gov |
| BTP-LA, BTP-LB, BTP-LN | Hydrazine | Not specified | Ratiometric fluorescence, large emission shifts (>100 nm), detects hydrazine in serum and gas phase. researchgate.net |
| DCM-LX | Hydrazine | 7.71 nM | Near-infrared (NIR) ratiometric colorimetric probe, allows for "naked-eye" detection. researchgate.net |
| PTN (2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenyl thiophene-2-carboxylate) | Hydrazine | 56 nM | Fast response (<5 min), strong anti-interference, usable in test strips and for imaging in zebrafish. bohrium.com |
| NS-N₂H₄ | Hydrazine | Not specified | Two-photon fluorescent probe, ~16-fold fluorescence enhancement, used for imaging in living cells and tissues. researchgate.net |
Potential in Polymer and Sensor Development
The reactivity of the hydrazinyl group allows for the incorporation of 3-hydrazinyl-1,2-benzothiazole into polymer backbones, creating new functional materials. Research has demonstrated the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole. researchgate.netuobaghdad.edu.iq In one synthetic route, 2-hydrazinylbenzo[d]thiazole was reacted with maleic anhydride (B1165640), and the resulting product was polymerized. researchgate.netuobaghdad.edu.iq This polymer was then further functionalized by reacting it with various drugs, indicating its potential as a carrier polymer for drug delivery systems. researchgate.netuobaghdad.edu.iq
In sensor development, benzothiazole derivatives are crucial building blocks for fluorescent chemosensors. researchgate.netmdpi.com The fluorescent probes discussed in the previous section are, in essence, molecular sensors. Their ability to selectively bind to an analyte and produce a measurable optical signal is the basis of sensor technology. researchgate.net These molecular sensors can be fabricated into practical devices, such as test strips for vapor-phase detection of hydrazine or for use with smartphone apps for colorimetric analysis, creating user-friendly and efficient visualization platforms. rsc.orgnih.gov The development of 2,1,3-benzothiadiazoles as versatile fluorophore building blocks further expands the toolkit for designing advanced analyte-sensing optical devices. mdpi.com
Supramolecular Assemblies for Novel Functional Materials
The structure of hydrazinyl-1,2-benzothiazole derivatives facilitates the formation of ordered supramolecular assemblies through non-covalent interactions. These interactions, such as hydrogen bonding and π–π stacking, are crucial in dictating the crystal packing and, consequently, the material's properties.
A structural study of N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides revealed that the most stable supramolecular arrangement involves classical N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds. researchgate.net In this motif, molecules are also connected by several face-to-face, offset π–π interactions, which have a powerful influence on the crystal structure. researchgate.net Other significant intermolecular interactions observed include N–H(hydrazonyl)···O(sulfonate) bonds. researchgate.net
In another example, the crystal structure of a molecular salt derived from 2-hydrazinylbenzothiazole featured ion pairs linked by N—H⋯O hydrogen bonds, with adjacent cations interacting through short π–π stacking interactions between the thiazole rings, with a centroid–centroid separation of 3.4274 (18) Å. nih.gov Understanding and controlling these intermolecular interactions is key to designing novel functional materials with desired electronic, optical, or mechanical properties through crystal engineering. mdpi.com
Challenges and Future Perspectives in Hydrazinyl 1,2 Benzothiazole Research
Development of Novel and Efficient Synthetic Methodologies
A primary hurdle in the comprehensive study of 3-Hydrazinyl-1,2-benzothiazole is the lack of diverse and high-yielding synthetic routes. While methods for preparing the 2-hydrazinyl isomer, often starting from 2-mercaptobenzothiazole (B37678) or 2-aminobenzothiazole (B30445) with hydrazine (B178648) hydrate (B1144303), are established, analogous pathways to the 3-hydrazinyl isomer are not as well-documented. nih.govresearchgate.net Future research must prioritize the development of innovative synthetic strategies.
Key areas for exploration include:
Novel Precursors: Investigating alternative starting materials beyond simple benzothiazoles that can be selectively functionalized at the C3 position.
One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the rapid assembly of the core structure and its derivatives in a single step, improving efficiency and reducing waste. tandfonline.com
Catalysis: Exploring transition-metal or organocatalytic systems to facilitate the key bond-forming reactions under milder conditions with higher selectivity.
| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Potential Advantages | Reference |
| Nucleophilic Substitution | 2-Mercaptobenzothiazole | Hydrazine Hydrate, Reflux | Direct, established for 2-isomer | researchgate.net |
| From Amino Precursors | 2-Aminobenzothiazoles | Hydrazine Hydrate | Versatile starting materials | nih.gov |
| Multi-component Reaction | Thiosemicarbazones, Arylglyoxals | Ethanol (B145695)/Water, Reflux | High efficiency, atom economy | tandfonline.com |
| Cyclization Reactions | p-Toluidine | Ammonium Thiocyanate, HBr | Builds the benzothiazole (B30560) core | nih.gov |
This table presents established methods for related hydrazinyl benzothiazoles that could be adapted for the synthesis of the 3-hydrazinyl isomer.
Exploration of Undiscovered Reactivity and Transformation Pathways
The hydrazinyl moiety is a versatile functional group, capable of a wide range of chemical transformations. For the this compound scaffold, a systematic exploration of its reactivity is essential for creating diverse chemical libraries for screening. While the formation of hydrazones and thiosemicarbazones is a common strategy for derivatization in related compounds, the unique electronic environment of the 3-substituted isomer may lead to novel reactivity. nih.govrsc.org
Future research should focus on:
Condensation Reactions: Systematically reacting this compound with a broad range of aldehydes, ketones, and dicarbonyl compounds to generate extensive hydrazone libraries. nih.gov
Cyclization Reactions: Using the hydrazinyl group as a handle to construct new fused heterocyclic systems, potentially leading to compounds with novel three-dimensional shapes and biological activities.
Unexpected Reactivity: Investigating reactions under various conditions to uncover unexpected transformations, such as reactions with solvents or rearrangements, which can provide insights into the molecule's fundamental chemical nature. nih.gov
Rational Design of Derivatives with Highly Tuned and Specific Properties
The benzothiazole core is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The rational design of this compound derivatives is a critical step toward developing molecules with specific, optimized properties for therapeutic or material applications. This involves understanding the structure-activity relationships (SAR) to correlate specific structural modifications with changes in biological activity or physical properties. For instance, in related benzothiazole series, the presence and position of substituents like nitro, bromo, or methoxy groups have been shown to enhance antimicrobial activity. nih.gov
Key strategies include:
Target-Oriented Design: Designing derivatives to inhibit specific biological targets, such as enzymes like EGFR or kinases involved in cancer progression. rsc.org
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties.
Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. rsc.org
| Derivative Class | Target Activity | Key Structural Feature | Reference |
| Hydrazones | Antileishmanial | Aromatic hydrazone moiety | nih.gov |
| Hydrazones | Anticancer | Linkage to 1,2,3-triazole | rsc.org |
| Thiazolyl-hydrazones | Antibacterial | Varied aromatic substitutions | researchgate.net |
| Sulfonohydrazides | General Synthesis | Sulfonyl group on hydrazine | iucr.org |
This table showcases derivative classes and activities from related benzothiazoles, illustrating the potential for rational design.
Deeper Elucidation of Biological Mechanisms and Identification of New Molecular Targets
While derivatives of the related 2-hydrazinylbenzothiazole scaffold have shown promising biological activities, the precise mechanisms of action are often not fully understood. A significant challenge for the 3-hydrazinyl isomer will be to move beyond preliminary screening to a deep understanding of how these molecules function at a cellular level. This involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
Future research directions should include:
Mechanism of Action Studies: Employing techniques like immunoblot assays to determine if derivatives inhibit key cellular processes, such as the phosphorylation of checkpoint kinases like Chk1. researchgate.net
Target Identification: Using proteomics and chemical biology approaches to pull down the specific protein targets of active compounds.
Phenotypic Screening: Assessing the effects of new derivatives across a wide range of cell lines and disease models to uncover novel therapeutic applications. Studies on related compounds have identified mitochondrial dysfunction as a potential mechanism against pathogens like Leishmania amazonensis. nih.gov
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The traditional process of drug discovery is time-consuming and expensive. The integration of computational and experimental methods offers a powerful strategy to accelerate the design and optimization of novel this compound derivatives. In silico techniques can predict molecular properties, binding affinities, and potential toxicities, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.com
A synergistic workflow would involve:
Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known biological targets to predict their inhibitory potential. rsc.orgnih.gov This has been successfully used to study thiazole (B1198619) derivatives as potential antifungal agents targeting lanosterol-C14α-demethylase. nih.gov
Density Functional Theory (DFT) Calculations: Analyzing the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the compounds to guide the design of new syntheses and understand their stability. mdpi.com
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov
Development of Sustainable and Environmentally Friendly Synthesis Strategies
In line with the global push for green chemistry, a future challenge is to develop sustainable methods for synthesizing this compound and its derivatives. mdpi.com This involves minimizing the use of hazardous solvents, reducing energy consumption, and designing processes that generate minimal waste.
Future efforts should focus on:
Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. tandfonline.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner product profiles. mdpi.com
Atom Economy: Designing reactions, such as three-component syntheses, where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing byproduct formation. mdpi.com
By addressing these challenges and embracing these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, functional materials, and other valuable chemical entities.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 3-hydrazinyl-1,2-benzothiazole and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions. For example:
- Route 1 : Reacting 2-amino thiophenol with 2-hydroxy benzaldehyde in DMF using iodine (50 mol%) as a catalyst at 80°C for 2 hours, followed by purification via column chromatography (hexane eluent) .
- Route 2 : Treating 5,6-dimethoxy derivatives with sodium hypochlorite in pyridine, yielding crystalline products after ethanol recrystallization (87% yield) .
- Key Parameters : Solvent polarity (DMF enhances nucleophilicity), catalyst optimization (iodine for cyclization), and stoichiometric control (excess hydrazine derivatives for substitution) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- X-ray Crystallography : Determines unit cell parameters (e.g., triclinic system with Å, Å) and refines structures using SHELXL, accounting for displacement parameters () .
- NMR Spectroscopy : Confirms hydrazinyl proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- UV/Vis Spectroscopy : Identifies electronic transitions (e.g., hypochromic shifts at 260 nm in DNA-binding studies) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic refinement parameters for benzothiazole derivatives?
- Strategies :
- Constraint Models : Use riding models for H-atom positions and isotropic displacement parameters to reduce overparameterization .
- High-Resolution Data : Employ synchrotron radiation ( Å) to improve data accuracy, especially for low-symmetry triclinic systems .
- Validation Metrics : Apply Hamilton’s R-factor ratio test () and cross-check spectroscopic data (e.g., FTIR for functional groups) .
Q. What methodological frameworks are recommended for studying bioactivity against macromolecular targets like DNA?
- Integrated Approach :
- Spectroscopic Titrations : Monitor UV/Vis hypochromism and calculate binding constants () via Benesi-Hildebrand plots .
- Computational Modeling : Perform DFT calculations to predict binding energies (e.g., HOMO-LUMO gaps) and docking orientations .
- Viscometric Assays : Measure increases in DNA solution viscosity to confirm intercalative binding .
Q. How do reaction parameters influence regioselectivity in hydrazine-substituted benzothiazole synthesis?
- Critical Factors :
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
